![molecular formula C18H17N5O3S B12052259 methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052259.png)
methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(5-氨基-4-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯是一种复杂的有机化合物,属于三唑衍生物类。该化合物以其三唑环的存在为特征,三唑环是包含三个氮原子的五元环。
准备方法
合成路线和反应条件
4-({[(5-氨基-4-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯的合成通常涉及多个步骤。一种常见的方法是从制备5-氨基-4-苯基-4H-1,2,4-三唑开始。然后将该中间体与硫代乙酸反应形成相应的硫代酯。随后在适当条件下将硫代酯与4-氨基苯甲酸甲酯偶联,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以提高产率和纯度。这可能包括使用催化剂、控制反应温度以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
4-({[(5-氨基-4-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯可以进行各种化学反应,包括:
氧化: 硫代基团可以被氧化生成亚砜或砜。
还原: 如果存在硝基,则可以将其还原成胺。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢或间氯过氧苯甲酸。
还原: 可以使用硼氢化钠或在催化剂存在下的氢气等还原剂。
取代: 亲核取代反应可以使用卤代烷或酰氯等试剂进行。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,硫代基团的氧化可以产生亚砜或砜,而硝基的还原可以生成胺。
科学研究应用
4-({[(5-氨基-4-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物具有生物活性,使其成为研究酶相互作用和细胞过程的候选者。
医学: 由于其潜在的药理特性,它被研究用于药物开发,特别是针对其抗菌和抗癌活性。
工业: 该化合物可用于开发具有特定特性的新材料,例如聚合物或涂料。
作用机理
4-({[(5-氨基-4-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯的作用机理涉及它与特定分子靶标的相互作用。三唑环可以与生物受体形成氢键和偶极相互作用,影响各种途径。例如,它可能抑制某些酶或干扰 DNA 合成,从而导致其抗菌或抗癌作用。
作用机制
The mechanism of action of methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects.
相似化合物的比较
类似化合物
4-氨基-5-苯基-4H-1,2,4-三唑-3-硫醇衍生物: 这些化合物共享三唑环,并具有相似的生物活性。
1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物: 这些化合物也含有三唑环,并表现出多种药理活性。
独特性
4-({[(5-氨基-4-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯由于其特定的结构特征而具有独特性,例如三唑环与苯甲酸酯和硫代基团的组合。
属性
分子式 |
C18H17N5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
methyl 4-[[2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17N5O3S/c1-26-16(25)12-7-9-13(10-8-12)20-15(24)11-27-18-22-21-17(19)23(18)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,19,21)(H,20,24) |
InChI 键 |
TXTAKNYKTCACBP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
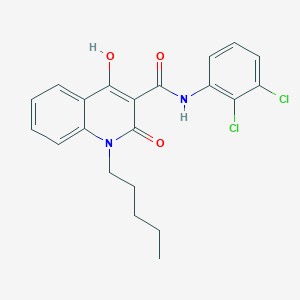
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12052198.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
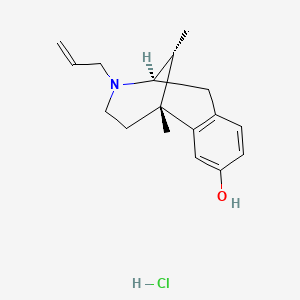
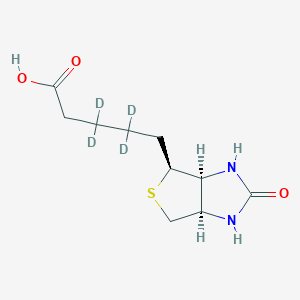

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)

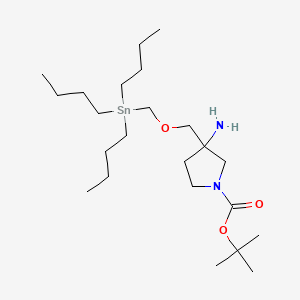
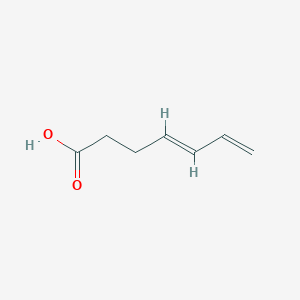

![1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052248.png)

